molecular formula C19H15N3O2 B8670234 5,6-Bis(4-methoxyphenyl)pyridazine-3-carbonitrile CAS No. 375793-04-7

5,6-Bis(4-methoxyphenyl)pyridazine-3-carbonitrile

Cat. No. B8670234
M. Wt: 317.3 g/mol
InChI Key: KYZZXEOLAKRXPR-UHFFFAOYSA-N
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Patent
US06664256B1

Procedure details

A solution of 3,4-bis-(4-methoxyphenyl)pyridazine 1-oxide [Eur. J. Med. Chem.-Chimica Therapeutica, 14, 53-60 (1979)] (5.01 g, 16.25 mmol) and potassium cyanide (3.17 g, 48.75 mmol) in water (90 ml) was ice-cooled. After benzoyl chloride (7.77 g, 55.25 mmol) was added dropwise with vigorous stirring under a nitrogen gas atmosphere, the resulting mixture was stirred at room temperature for 20 hours. Water-chloroform was added to the reaction mixture, and subsequent to alkalinization, the thus-obtained mixture was extracted with chloroform. The organic layer was washed with water, and was then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the residue (oil) was separated and purified by chromatography on a silica gel column [hexane/ethyl acetate (5/1)]. Relevant fractions were crystallized from ethyl acetate-diethyl ether-hexane, whereby the title compound was obtained as slightly yellow prisms (3.30 g, 64.0%). Melting point: 113-115° C.
Name
3,4-bis-(4-methoxyphenyl)pyridazine 1-oxide
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step Two
Quantity
7.77 g
Type
reactant
Reaction Step Three
Name
Water chloroform
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[N+:11]([O-])[CH:12]=[CH:13][C:14]=2[C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)=[CH:5][CH:4]=1.[C-:24]#[N:25].[K+].C(Cl)(=O)C1C=CC=CC=1.O.C(Cl)(Cl)Cl>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[N:11][C:12]([C:24]#[N:25])=[CH:13][C:14]=2[C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)=[CH:5][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
3,4-bis-(4-methoxyphenyl)pyridazine 1-oxide
Quantity
5.01 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1N=[N+](C=CC1C1=CC=C(C=C1)OC)[O-]
Step Two
Name
Quantity
3.17 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
7.77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Water chloroform
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(Cl)(Cl)Cl
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring under a nitrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
subsequent to alkalinization, the thus-obtained mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue (oil) was separated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a silica gel column [hexane/ethyl acetate (5/1)]
CUSTOM
Type
CUSTOM
Details
Relevant fractions were crystallized from ethyl acetate-diethyl ether-hexane, whereby the title compound

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=NC(=CC1C1=CC=C(C=C1)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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